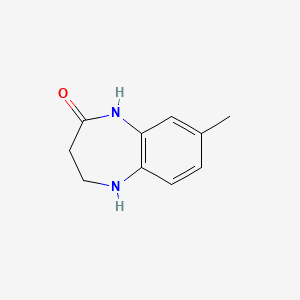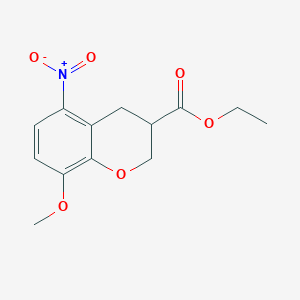
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxy-5-nitrochroman-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxychroman-3-carboxylic acid and ethyl nitrite.
Nitration: The nitration of 8-methoxychroman-3-carboxylic acid is carried out using a nitrating agent like nitric acid in the presence of sulfuric acid. This step introduces the nitro group at the 5-position of the chroman ring.
Esterification: The resulting 8-methoxy-5-nitrochroman-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 8-amino-5-nitrochroman-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 8-methoxy-5-nitrochroman-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a pharmacological tool.
Chemical Research: It serves as a model compound for studying the reactivity and properties of chroman derivatives.
Mécanisme D'action
The mechanism of action of ethyl 8-methoxy-5-nitrochroman-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also activate caspase-3/7, which are crucial enzymes in the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Ethyl 8-methoxy-5-nitrochroman-3-carboxylate can be compared with other chroman derivatives such as:
8-Methoxycoumarin-3-carboxylate: Similar in structure but lacks the nitro group, which may result in different biological activities.
5-Nitrochroman-3-carboxylate: Lacks the methoxy group, which can affect its reactivity and applications.
The presence of both the methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Propriétés
Formule moléculaire |
C13H15NO6 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
ethyl 8-methoxy-5-nitro-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H15NO6/c1-3-19-13(15)8-6-9-10(14(16)17)4-5-11(18-2)12(9)20-7-8/h4-5,8H,3,6-7H2,1-2H3 |
Clé InChI |
QQIZNKWSECPKAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2=C(C=CC(=C2OC1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


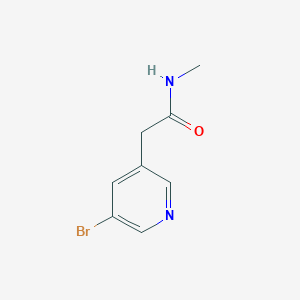
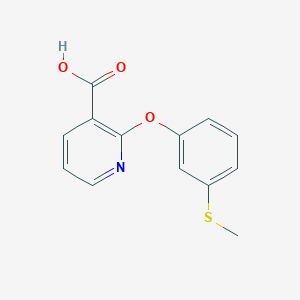

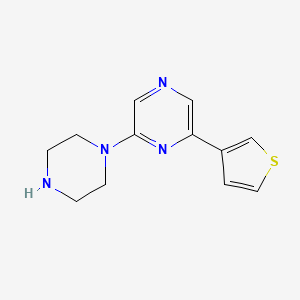
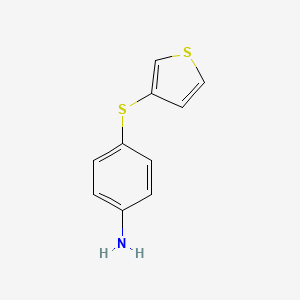
![3-(2-Fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8313104.png)
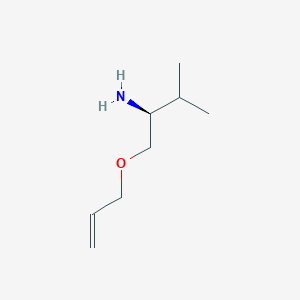

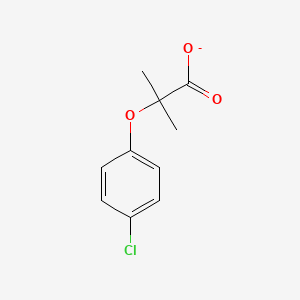
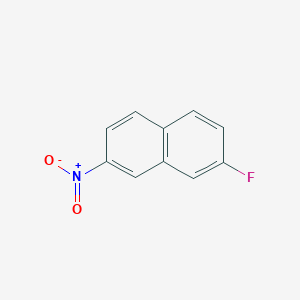

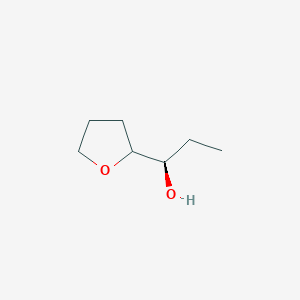
![N-cyclohexyl-[3-(naphthalen-2-yloxy)-propyl]amine](/img/structure/B8313154.png)
